3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide is a complex organic compound that features a thiophene ring, a phenylsulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is introduced through a reaction involving 2-bromothiophene and a suitable nucleophile.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Amidation: The final step involves the formation of the propanamide backbone through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(methylsulfonyl)propanamide
- N-(2-hydroxy-2-(furan-2-yl)propyl)-3-(phenylsulfonyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanamide is unique due to the presence of both the thiophene ring and the phenylsulfonyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-16(19,14-8-5-10-22-14)12-17-15(18)9-11-23(20,21)13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZAADEJUQSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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